molecular formula C21H20N4OS B2779743 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 898351-27-4

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2779743
CAS No.: 898351-27-4
M. Wt: 376.48
InChI Key: VXJKLHBWAMSOLQ-UHFFFAOYSA-N
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Description

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzonitrile group. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name

4-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-3-8-18-19(15(14)2)23-21(27-18)25-11-9-24(10-12-25)20(26)17-6-4-16(13-22)5-7-17/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKLHBWAMSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, and abafungin. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

What sets 4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile apart is its unique combination of a thiazole ring, piperazine moiety, and benzonitrile group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4OS\text{C}_{20}\text{H}_{22}\text{N}_4\text{OS}

This structure includes a piperazine ring and a benzothiazole unit, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities. The following sections will delve into specific areas of activity, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Case Study: Antitumor Evaluation

In a study evaluating the antitumor effects of synthesized benzothiazole compounds, several derivatives were tested against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been extensively studied. Compounds similar to the target compound have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study using broth microdilution methods, several benzothiazole derivatives were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity with minimal cytotoxicity .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli8 μg/mL
Compound ES. aureus16 μg/mL

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. The piperazine moiety enhances binding affinity to these targets, potentially leading to inhibition of critical cellular pathways involved in tumor growth and microbial resistance .

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